TMPyP4 tosylate

Catalog No.
S004848
CAS No.
36951-72-1
M.F
C72H66N8O12S4
M. Wt
1363.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TMPyP4 tosylate

CAS Number

36951-72-1

Product Name

TMPyP4 tosylate

IUPAC Name

4-methylbenzenesulfonate;5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin

Molecular Formula

C72H66N8O12S4

Molecular Weight

1363.6 g/mol

InChI

InChI=1S/C44H37N8.4C7H8O3S/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;4*1-6-2-4-7(5-3-6)11(8,9)10/h5-28H,1-4H3,(H,45,46,47,48);4*2-5H,1H3,(H,8,9,10)/q+3;;;;/p-3

InChI Key

AKZFRMNXBLFDNN-UHFFFAOYSA-K

SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3

Synonyms

5,10,15,20-Tetrakis(1-methylpyridinium-4-yl)porphyrin tetra(p-toluenesulfonate)

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3

Description

Meso-tetrakis(N-methyl-4-pyridyl)porphine tetrakis(p-toluenesulfonate) is an organosulfonate salt that is the tetrakis(p-toluenesulfonate) salt of meso-tetrakis(N-methyl-4-pyridyl)porphine. It has a role as an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor, an angiogenesis inhibitor, an antineoplastic agent and a photosensitizing agent. It contains a meso-tetrakis(N-methyl-4-pyridyl)porphine(4+).

Enzyme Inhibition

Tmpyp can act as an inhibitor for certain enzymes, particularly those involved in choline metabolism. This makes it a valuable tool for researchers studying processes like cell signaling and neurotransmission. For example, studies have shown that Tmpyp can inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition has been linked to potential therapeutic benefits in treating Alzheimer's disease and other neurodegenerative conditions [].

Protein-Protein Interactions

Tmpyp can also be used to study protein-protein interactions. This is because it can bind to specific regions of proteins, potentially affecting their ability to interact with other molecules. By studying how Tmpyp affects protein interactions, researchers can gain insights into various cellular processes and develop new drugs that target specific protein interactions.

Membrane Transport

Tmpyp's properties allow it to interact with cell membranes, potentially affecting the transport of molecules across the membrane. This makes it a useful tool for studying membrane transport mechanisms and their role in various cellular functions. Researchers are investigating how Tmpyp affects the transport of different molecules, such as ions and nutrients, to gain a deeper understanding of cellular physiology [].

TMPyP4 tosylate, scientifically known as 4,4',4'',4'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis[1-methyl-pyridinium] 4-methylbenzenesulfonate, is a cationic porphyrin compound with the chemical formula C₇₂H₆₆N₈O₁₂S₄. It is characterized by its ability to intercalate into nucleic acid structures, particularly stabilizing G-quadruplexes formed by guanine-rich sequences in DNA and RNA. This property makes TMPyP4 tosylate a significant compound in biochemistry and molecular biology research, particularly in studies related to telomerase inhibition and cancer therapy .

In photodynamic therapy, TMPyP accumulates in target cells. When exposed to light of a specific wavelength, TMPyP undergoes photoexcitation. This process transfers energy to surrounding oxygen molecules, converting them into highly reactive singlet oxygen. Singlet oxygen can damage cellular components like membranes and DNA, leading to cell death [].

The mechanism of TMPyP in metal ion detection involves complex formation. TMPyP binds to specific metal ions in solution, altering its spectroscopic properties (absorption or emission spectra) []. This change can be measured and used to identify and quantify the presence of the targeted metal ion.

  • Intercalation: It intercalates into G-quadruplex structures, which alters the stability of these nucleic acid configurations. This interaction can inhibit telomerase activity, an enzyme often upregulated in cancer cells .
  • Photodynamic Therapy: As a photosensitizer, TMPyP4 tosylate can generate reactive oxygen species upon exposure to light, leading to cellular apoptosis or necrosis. This mechanism is exploited in photodynamic therapy for cancer treatment .
  • Oxidative Reactions: The compound can participate in oxidative reactions that produce singlet oxygen, which is highly reactive and can damage cellular components such as lipids, proteins, and DNA .

TMPyP4 tosylate exhibits various biological activities:

  • Telomerase Inhibition: It effectively inhibits human telomerase activity by stabilizing G-quadruplexes, which can lead to reduced proliferation of cancer cells .
  • Antitumor Effects: The compound has shown potential as an antineoplastic agent due to its ability to induce cell death in tumor cells through photodynamic mechanisms .
  • Angiogenesis Inhibition: TMPyP4 tosylate can inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels, which is crucial for tumor growth and metastasis .

Several methods are used to synthesize TMPyP4 tosylate:

  • Porphyrin Synthesis: The basic porphyrin structure can be synthesized through condensation reactions involving pyrrole and aldehydes under acidic conditions.
  • Quaternization: The introduction of the pyridinium groups involves quaternization of the porphyrin with methyl iodide or similar reagents to yield the cationic form.
  • Tosylation: Finally, the addition of p-toluenesulfonic acid leads to the formation of the tosylate salt form of TMPyP4 .

TMPyP4 tosylate has diverse applications across various fields:

  • Cancer Research: Its role as a telomerase inhibitor makes it valuable for studying cancer biology and developing potential therapies .
  • Photodynamic Therapy: Used as a photosensitizer in clinical settings for treating certain types of cancers through light-induced cytotoxicity .
  • Molecular Biology Studies: It serves as a tool for studying G-quadruplex structures and their biological significance .

Interaction studies involving TMPyP4 tosylate focus on its binding properties with nucleic acids:

  • G-Quadruplex Stabilization: Research indicates that TMPyP4 tosylate binds selectively to G-quadruplexes over double-stranded DNA, enhancing the stability of these structures under physiological conditions .
  • Cellular Uptake Studies: Investigations into how effectively cells internalize TMPyP4 tosylate reveal insights into its potential therapeutic applications and efficacy in targeting cancer cells .

Several compounds share structural or functional similarities with TMPyP4 tosylate. Here are some notable examples:

Compound NameStructure TypeUnique Features
Protoporphyrin IXPorphyrinNaturally occurring; used in photodynamic therapy
TalaporfinChlorinHigher absorption at therapeutic wavelengths; less toxicity
5-Aminolevulinic AcidPorphyrin precursorUsed in photodynamic therapy; promotes protoporphyrin IX synthesis
Chlorin e6ChlorinEnhanced tissue penetration; used in various PDT applications
TMPyP2Cationic porphyrinSimilar intercalating properties but with fewer methyl groups

TMPyP4 tosylate is unique due to its specific ability to stabilize G-quadruplexes effectively while also serving as a potent photosensitizer. Its dual functionality as both a telomerase inhibitor and a photodynamic therapy agent distinguishes it from other compounds within its class .

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

2

Exact Mass

1362.36830426 g/mol

Monoisotopic Mass

1362.36830426 g/mol

Heavy Atom Count

96

Appearance

Assay:≥95%A crystalline solid

Related CAS

38673-65-3 (Parent)

Dates

Modify: 2023-08-15

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